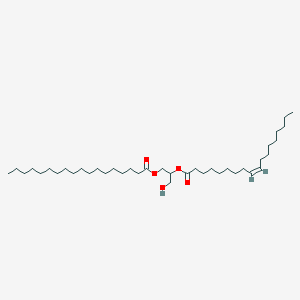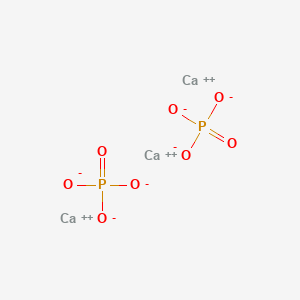
2-amino-N-(pyridin-4-yl)acetamide dihydrochloride
概要
説明
“2-amino-N-(pyridin-4-yl)acetamide dihydrochloride” is a chemical compound . It has been described as a potent adaptor-associated kinase 1 inhibitor, which may have the potential to treat neuropathic pain and other neurological disorders including schizophrenia, Parkinson’s disease, bipolar disorder, and Alzheimer’s disease .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, a series of new acetamide derivatives of primary and secondary amines have been synthesized under microwave irradiation . Another study describes the early exploration of the structure-activity relationships of a lead pyrimidin-4-yl acetamide series .Molecular Structure Analysis
The molecular structure of “2-amino-N-(pyridin-4-yl)acetamide dihydrochloride” can be represented by the Inchi Code: 1S/C7H9N3O.2ClH/c8-5-7(11)10-6-1-3-9-4-2-6;;/h1-4H,5,8H2,(H,9,10,11);2*1H .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-amino-N-(pyridin-4-yl)acetamide dihydrochloride” include a molecular weight of 224.09, and it is a powder at room temperature .科学的研究の応用
Protein Kinase Inhibition
The compound has been used in the synthesis of derivatives that have been evaluated for their inhibitory effects on protein kinases . The results demonstrated that the planar pyrido[3,4-g]quinazoline tricyclic system was mandatory to maintain the protein kinase inhibitory potency in this series .
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
The compound has been used in the synthesis of derivatives that have shown inhibitory effects on VEGFR-2 . This inhibition can reduce collagen deposition in a liver fibrosis model .
Platelet Derived Growth Factor-β (PDGF-β) Inhibition
The compound has been used in the synthesis of derivatives that have shown inhibitory effects on PDGF-β . This inhibition can reduce collagen synthesis in rat and dog models by inactivating hepatic stellate cells .
Collagen Prolyl-4-Hydroxylase (CP4H) Inhibition
The compound has been used in the synthesis of derivatives that have shown inhibitory effects on CP4H . This inhibition can reduce collagen synthesis in keloid fibroblasts or the CCl4 model of chronic hepatic injury .
Transforming Growth Factor-β1 (TGF-β1) Inhibition
The compound has been used in the synthesis of derivatives that have shown inhibitory effects on TGF-β1 . This inhibition can block the mRNA expression of TGF-β1 in hepatic stellate cells .
Antioxidant Properties
The compound has been used in the synthesis of derivatives that have shown antioxidant properties . These properties can prevent fibrosis by reducing the expression of TGF-β in thioacetamide (TAA)-induced hepatic fibrogenesis .
Safety and Hazards
The safety information for “2-amino-N-(pyridin-4-yl)acetamide dihydrochloride” includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
将来の方向性
作用機序
Target of Action
Related compounds have been shown to have selective action towards human glioblastoma u251 cells and human melanoma wm793 cells , and potent inhibitory effects on collagen prolyl-4-hydroxylase .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets to inhibit their function, leading to downstream effects .
Biochemical Pathways
Related compounds have been shown to affect the collagen synthesis pathway by inhibiting collagen prolyl-4-hydroxylase .
Result of Action
Related compounds have been shown to have selective cytotoxic effects on certain cancer cells and to inhibit collagen synthesis .
特性
IUPAC Name |
2-amino-N-pyridin-4-ylacetamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.2ClH/c8-5-7(11)10-6-1-3-9-4-2-6;;/h1-4H,5,8H2,(H,9,10,11);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTKQFMUGFSZCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(pyridin-4-yl)acetamide dihydrochloride | |
CAS RN |
21051-13-8 | |
| Record name | 2-amino-N-(pyridin-4-yl)acetamide dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]ethanamine hydrochloride](/img/structure/B3421198.png)






